(S)-Lisinopril-d5 is a stable, isotopically labeled form of the ACE inhibitor Lisinopril. Its chemical formula is C21H26D5N3O5. It is specifically designed for use as an internal standard in analytical techniques like mass spectrometry (MS) due to its almost identical chemical behavior compared to Lisinopril while possessing a distinct mass difference detectable by MS [].
(S)-Lisinopril-d5 can be sourced from chemical suppliers specializing in isotopically labeled compounds. It is classified under the category of pharmaceutical compounds and specifically as an angiotensin-converting enzyme inhibitor. Its chemical structure includes a modified amino acid backbone with deuterium substitutions that impact its physical and chemical properties compared to standard lisinopril.
The synthesis of (S)-Lisinopril-d5 typically involves several key steps:
The molecular formula for (S)-Lisinopril-d5 is C21H31D3N3O5, where three hydrogen atoms are replaced by deuterium atoms. The structural representation highlights the presence of key functional groups typical of angiotensin-converting enzyme inhibitors, including a carboxyl group and an amine group.
The International Chemical Identifier Key for (S)-Lisinopril-d5 is YIQJJOKNXHVFQD-DKOLOHLOSA-N, which provides a unique representation of its molecular structure for database searches.
(S)-Lisinopril-d5 can participate in various chemical reactions similar to its non-deuterated form:
(S)-Lisinopril-d5 functions by inhibiting the angiotensin-converting enzyme, which plays a crucial role in converting angiotensin I to angiotensin II—a potent vasoconstrictor that elevates blood pressure. The inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and lowered blood pressure. The compound's action primarily targets the renin-angiotensin-aldosterone system pathways .
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity levels and detect impurities during synthesis .
(S)-Lisinopril-d5 has several scientific applications:
The systematic chemical designation for (S)-Lisinopril-d5 is ((S)-1-carboxy-3-(phenyl-d₅)propyl)-L-lysyl-L-proline, precisely describing its stereochemistry and deuterium placement. This nomenclature specifies the complete deuteration of the phenyl ring within the phenylpropyl moiety, distinguishing it from non-deuterated lisinopril. The compound carries the CAS Registry Number 1356905-39-9, providing a unique identifier across chemical databases. Alternative designations include MK-521-d5, reflecting its development lineage within pharmaceutical research, and numerous brand-derived synonyms such as Zestril-d5 and Prinivil-d5 [5] [9].
Structurally, (S)-Lisinopril-d5 maintains the core molecular architecture of native lisinopril (C₂₁H₃₁N₃O₅) while exhibiting a molecular formula of C₂₁H₂₆D₅N₃O₅ and a molecular weight of 410.52 g/mol. This represents a 5.03 atomic mass unit (amu) increase over the native compound (405.49 g/mol) due to the substitution of five hydrogen atoms (atomic mass ≈1.008 amu each) with five deuterium atoms (atomic mass ≈2.014 amu each). The deuterium atoms are specifically incorporated into the phenyl ring system, resulting in a perdeuterated benzyl group (-C₆D₅) rather than random distribution throughout the molecule. This strategic placement minimizes potential interference with the pharmacophore region responsible for ACE binding while creating a distinct mass spectral signature [4] [5] [9].
Table 1: Molecular Characterization of (S)-Lisinopril-d5
Characteristic | Specification | Significance |
---|---|---|
IUPAC Name | ((S)-1-carboxy-3-(phenyl-d₅)propyl)-L-lysyl-L-proline | Precise stereochemical and isotopic description |
CAS Number | 1356905-39-9 | Unique chemical registry identifier |
Molecular Formula | C₂₁H₂₆D₅N₃O₅ | Distinguishes from native lisinopril (C₂₁H₃₁N₃O₅) |
Molecular Weight | 410.52 g/mol | 5.03 amu > native compound (405.49 g/mol) |
Deuterium Position | Phenyl ring (C₆D₅-) | Creates mass spectral signature without altering pharmacophore |
Common Synonyms | MK-521-d5; Zestril-d5; Prinivil-d5; Lisinopril-d5 | Brand and research code associations |
X-ray crystallographic analyses confirm that the deuteration does not significantly alter the molecular conformation or crystal packing compared to native lisinopril. The compound typically presents as a white to off-white solid with high stability under recommended storage conditions (4°C, protected from light). Its solubility profile mirrors that of the native compound, demonstrating good water solubility (approximately 50 mg/mL or 121.80 mM) which facilitates preparation of analytical standard solutions [5] [7].
Deuterium labeling has revolutionized pharmaceutical research by providing chemically identical yet spectrally distinguishable analogs of therapeutic compounds. The incorporation of deuterium—a stable, non-radioactive hydrogen isotope—creates molecular probes with identical chemical reactivity but distinctive mass signatures. This duality serves multiple critical functions in drug development and analysis [5] [9].
The primary application of (S)-Lisinopril-d5 lies in its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of native lisinopril. During bioanalytical method development, researchers add a known quantity of (S)-Lisinopril-d5 to biological samples (plasma, urine, tissue homogenates) before extraction. Since deuterated and non-deuterated compounds exhibit nearly identical chromatographic behavior, they co-elute during liquid chromatography separation. However, the mass spectrometer distinguishes them based on their different mass-to-charge ratios (m/z). The predictable 5 amu mass difference creates distinct ion traces, allowing precise peak area ratio quantification that corrects for variations in sample preparation and instrument performance. This approach significantly enhances analytical accuracy, precision, and reproducibility compared to external standardization methods [3] [9].
Beyond analytical applications, deuterated compounds like (S)-Lisinopril-d5 enable investigation of kinetic isotope effects (KIEs) on drug metabolism. Deuterium-carbon bonds (C-D) exhibit greater bond strength compared to carbon-hydrogen bonds (C-H), potentially altering metabolic transformation rates at specific molecular sites. Although the deuterium atoms in (S)-Lisinopril-d5 are positioned in the phenyl ring—not a primary site of metabolic transformation—their presence allows researchers to study whether peripheral deuteration influences the molecule's overall metabolic stability or distribution patterns. This application supports the emerging field of deuterated drugs designed to prolong half-life by strategically replacing hydrogen atoms at metabolic soft spots [5] [8].
Table 2: Research Applications of (S)-Lisinopril-d5
Application Domain | Specific Utility | Technical Advantage |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS quantification of lisinopril | Corrects for matrix effects and extraction efficiency variations |
Drug Metabolism Studies | Probe for kinetic isotope effects on metabolic stability | Reveals metabolic pathways without structural modification |
Pharmacokinetic Modeling | Tracer for simultaneous administration with native compound | Enables precise compartmental modeling without drug interactions |
Protein Binding Studies | Differentiation of free vs. protein-bound fractions | Facilitates equilibrium dialysis mass spectrometry approaches |
Environmental Tracing | Tracking pharmaceutical residues in environmental samples | Distinguishes administered drug from environmental background |
The synthetic accessibility of deuterated standards further enhances their research utility. (S)-Lisinopril-d5 can be efficiently produced through organic synthesis routes incorporating deuterated starting materials, particularly perdeuterated benzyl halides or phenylacetic acid derivatives, during construction of the phenylpropyl segment. This approach yields compounds with high isotopic purity (>96% deuterium incorporation) essential for avoiding analytical interference patterns. The commercial availability of (S)-Lisinopril-d5 (typically sold at research-scale quantities of 1-5 mg) underscores its established role in modern pharmaceutical laboratories [4] [5] [9].
The strategic deuteration of (S)-Lisinopril-d5 creates a compound that maintains pharmacological relevance while exhibiting measurable physicochemical differences from native lisinopril. Understanding these distinctions is essential for appropriate research applications and interpretation of experimental data [4] [5] [8].
From a structural perspective, the most significant difference lies in the vibrational frequencies of the deuterated phenyl ring. Infrared spectroscopy reveals characteristic peak shifts in the C-D stretching region (2000-2300 cm⁻¹) compared to C-H stretching (2800-3100 cm⁻¹) in the native compound. Nuclear magnetic resonance (NMR) spectroscopy shows complete absence of proton signals in the aromatic region (δ 7.0-7.3 ppm) due to deuterium substitution, providing an immediate spectroscopic distinction. Crucially, the core pharmacophore elements—including the carboxylate groups, lysine-proline peptide bond, and secondary amino group—remain structurally identical. This preservation ensures that the molecular interactions responsible for ACE inhibition remain fundamentally unchanged between the deuterated and non-deuterated forms [4] [5].
Functionally, (S)-Lisinopril-d5 maintains the angiotensin-converting enzyme inhibition properties that define its parent compound. In vitro testing confirms comparable binding affinity to ACE, with IC₅₀ values indistinguishable from native lisinopril within experimental error. This preservation of activity occurs because the deuterium substitution occurs at a molecular position not directly involved in enzyme active site interactions. Molecular dynamics simulations suggest virtually identical binding geometries and interaction energies when complexed with the ACE active site. This functional equivalence is critical for applications where the deuterated compound serves as a surrogate for studying biological activity [8].
Despite these similarities, subtle differences emerge in physicochemical properties. The increased molecular mass slightly influences chromatographic retention times in reversed-phase liquid chromatography systems, typically resulting in elution 0.1-0.3 minutes earlier than the native compound under identical mobile phase conditions. Additionally, deuterated compounds exhibit slightly increased hydrophobicity (logP approximately 0.05-0.15 units higher), attributable to the lower polarity of C-D bonds compared to C-H bonds. While these differences are minor, they necessitate careful method optimization during analytical applications to ensure adequate chromatographic resolution while maintaining co-elution characteristics necessary for accurate internal standard correction [5] [9].
Research using model organisms provides compelling evidence for functional equivalence. In Drosophila melanogaster studies examining ACE inhibitor effects on Alzheimer's pathology, lisinopril treatment significantly improved cognitive deficits and motor impairments in transgenic AD flies expressing human amyloid precursor protein (hAPP) and β-site APP-cleaving enzyme (hBACE). Crucially, these neuroprotective effects were fully preserved with deuterated lisinopril, demonstrating equivalent biological activity in a complex organismal system. Furthermore, both compounds similarly reduced oxidative stress markers in thoracic muscle tissue, indicating comparable tissue distribution and bioactivity. This functional conservation in vivo validates the research utility of (S)-Lisinopril-d5 as a biologically equivalent analog for mechanistic studies [8].
The research applications of (S)-Lisinopril-d5 directly leverage these structural and functional relationships. In bioequivalence studies such as those comparing fixed-dose combination products of lisinopril and amlodipine, (S)-Lisinopril-d5 serves as an indispensable internal standard for precise quantification. When researchers added the deuterated standard to plasma samples before LC-MS/MS analysis, they achieved accurate quantification of lisinopril pharmacokinetic parameters, including maximum concentration (Cmax) and area under the curve (AUC). This approach demonstrated bioequivalence between test and reference formulations in Chinese subjects under both fasting and fed conditions, with 90% confidence intervals for geometric mean ratios falling within the 0.80-1.25 acceptance range. Such precision would be unattainable without deuterated internal standards compensating for matrix effects and analytical variability [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7